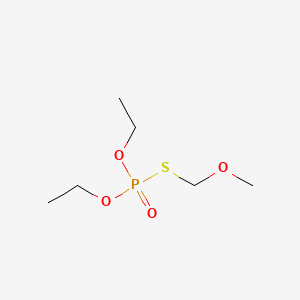
O,O-Diethyl S-(methoxymethyl) phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diethyl S-(methoxymethyl) phosphorothioate is a chemical compound with the molecular formula C6H15O4PS It is characterized by the presence of an ethoxy group, a methoxymethylsulfanyl group, and a phosphoryl group attached to an oxyethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Diethyl S-(methoxymethyl) phosphorothioate typically involves the reaction of ethoxyphosphoryl chloride with methoxymethylsulfanyl ethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: O,O-Diethyl S-(methoxymethyl) phosphorothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxymethylsulfanyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphine oxides.
Substitution: Derivatives with substituted ethoxy or methoxymethylsulfanyl groups.
Scientific Research Applications
O,O-Diethyl S-(methoxymethyl) phosphorothioate has several applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving phosphoryl transfer.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of O,O-Diethyl S-(methoxymethyl) phosphorothioate involves its interaction with molecular targets through its phosphoryl and sulfanyl groups. These functional groups can participate in various biochemical pathways, including phosphoryl transfer reactions and thiol-disulfide exchange reactions. The compound’s ability to modulate these pathways makes it a valuable tool in studying cellular processes and developing new therapeutic agents.
Comparison with Similar Compounds
1-[Ethoxy(methylsulfanyl)phosphoryl]oxyethane: Lacks the methoxymethyl group, resulting in different reactivity and applications.
1-[Ethoxy(ethylsulfanyl)phosphoryl]oxyethane: Contains an ethylsulfanyl group instead of methoxymethylsulfanyl, leading to variations in chemical behavior.
1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxymethane: Has a methylene backbone instead of an ethylene backbone, affecting its physical and chemical properties.
Uniqueness: O,O-Diethyl S-(methoxymethyl) phosphorothioate is unique due to the presence of both ethoxy and methoxymethylsulfanyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
IUPAC Name |
1-[ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4PS/c1-4-9-11(7,10-5-2)12-6-8-3/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADSQNMQURVCIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
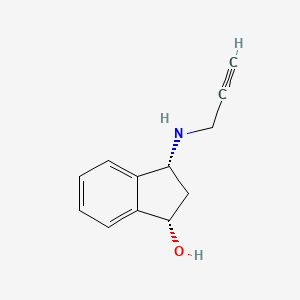

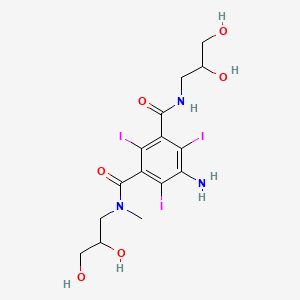



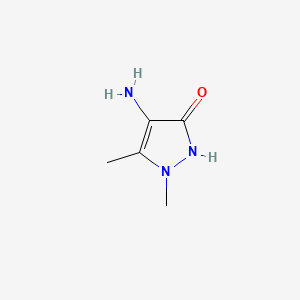
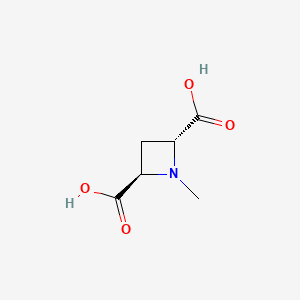
![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)

